![molecular formula C16H24N2O4 B14251775 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid CAS No. 407628-65-3](/img/structure/B14251775.png)
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a hydroxy group at the second position and an octylcarbamoyl amino group at the fourth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Formation of Octylcarbamoyl Chloride: Octylamine is reacted with phosgene to form octylcarbamoyl chloride.
Amidation Reaction: The octylcarbamoyl chloride is then reacted with 2-hydroxybenzoic acid in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzyl alcohol.
Substitution: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]-5-nitrobenzoic acid or 2-hydroxy-4-[(octylcarbamoyl)amino]-3-bromobenzoic acid.
Scientific Research Applications
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.
4-Aminosalicylic acid: Used as an anti-tuberculosis agent.
2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is unique due to the presence of the octylcarbamoyl amino group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Properties
CAS No. |
407628-65-3 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-hydroxy-4-(octylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-10-17-16(22)18-12-8-9-13(15(20)21)14(19)11-12/h8-9,11,19H,2-7,10H2,1H3,(H,20,21)(H2,17,18,22) |
InChI Key |
UJUSGLVSBNLBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)

![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

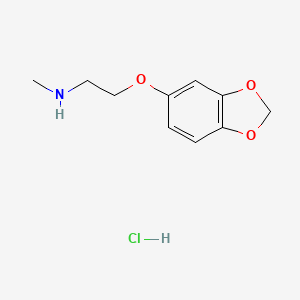
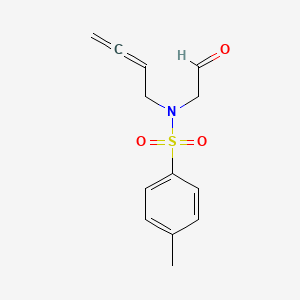

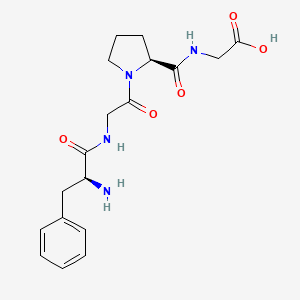
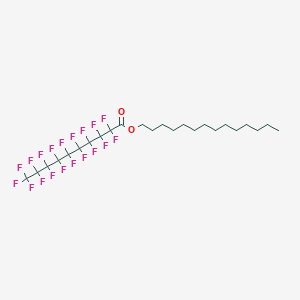
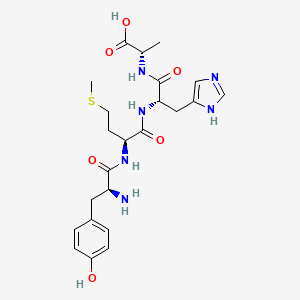
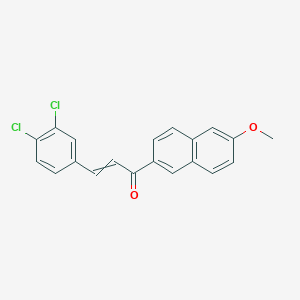
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
